Butan-2-yl 1H-benzimidazol-2-ylcarbamate

Description

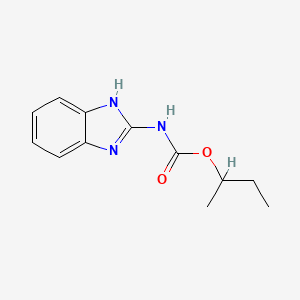

Structure

2D Structure

3D Structure

Properties

CAS No. |

34757-61-4 |

|---|---|

Molecular Formula |

C12H15N3O2 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

butan-2-yl N-(1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C12H15N3O2/c1-3-8(2)17-12(16)15-11-13-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3,(H2,13,14,15,16) |

InChI Key |

ZQNCSCLUVGHLFB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)NC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Butan 2 Yl 1h Benzimidazol 2 Ylcarbamate

General synthetic routes to the 1H-benzimidazol-2-ylcarbamate core structure

The construction of the 1H-benzimidazol-2-ylcarbamate scaffold is a well-established process in medicinal chemistry. The primary and most common approach involves the cyclocondensation of an o-phenylenediamine (B120857) with a suitable C1 electrophilic reagent that already contains or can generate the carbamate (B1207046) functionality. Several reliable methods have been developed.

One of the most efficient methods involves the reaction of o-phenylenediamine with an activated carbamate precursor, such as 1,3-bis(alkoxycarbonyl)-S-methylisothiourea. mdpi.com This "one-pot" procedure involves the initial reaction of the diamine with the isothiourea derivative, which acts as a guanylation agent, followed by an intramolecular cyclization that expels methanethiol (B179389) to form the stable benzimidazole (B57391) ring system. mdpi.comsciforum.net

Another widely used route employs the reaction of o-phenylenediamine with an alkyl cyanoformate or a salt of an alkyl cyano carbamate. google.com This reaction is typically performed under acidic conditions (pH ~4) to facilitate the cyclization and formation of the benzimidazole ring.

The classic Phillips-Ladenburg reaction, which involves condensing o-phenylenediamine with a carboxylic acid, can also be adapted. In this case, a derivative such as carbamic acid would be required, though this is less common due to the instability of the acid itself. More practical is the use of reagents like phosgene (B1210022) or its equivalents to first form 2-aminobenzimidazole (B67599), which is then subsequently acylated, although this involves handling highly toxic materials. usf.edupsu.edu

The table below summarizes these principal synthetic strategies.

| Method | Key Reagents | Typical Conditions | Reference(s) |

| Isothiourea Cyclization | o-phenylenediamine, 1,3-bis(alkoxycarbonyl)-S-methylisothiourea | One-pot, often in an alcoholic solvent | mdpi.com, sciforum.net |

| Cyano Carbamate Condensation | o-phenylenediamine, Alkyl cyano carbamate salt | Acidic conditions (pH ~4), heating | google.com |

| Two-Step Acylation | 1. o-phenylenediamine, Cyanogen (B1215507) bromide or Phosgene equivalent2. 2-aminobenzimidazole, Alkyl chloroformate | Stepwise synthesis, often involving isolation of the 2-aminobenzimidazole intermediate | usf.edu, google.com |

Specific synthetic approaches for the selective esterification with the butan-2-yl group

To synthesize the target molecule, Butan-2-yl 1H-benzimidazol-2-ylcarbamate, the general methods described above must be adapted to specifically incorporate the butan-2-yl (sec-butyl) ester group. This can be achieved through two primary strategies.

The first approach involves modifying the cyclizing agent. Following the isothiourea route, a custom reagent, 1,3-bis(sec-butoxycarbonyl)-S-methylisothiourea , would be synthesized first. This reagent is then reacted directly with o-phenylenediamine in a one-pot reaction to yield the final product. This method builds the entire molecule in a single, efficient cyclocondensation step.

The second, and perhaps more direct, approach involves a two-step synthesis via a common intermediate.

First, 2-aminobenzimidazole is synthesized. This can be accomplished by reacting o-phenylenediamine with cyanogen bromide.

The resulting 2-aminobenzimidazole is then acylated using sec-butyl chloroformate . framochem.com This reaction is a standard N-acylation where the amino group of the benzimidazole attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group to form the carbamate linkage. framochem.comnih.gov The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. nih.gov

Sec-butyl chloroformate itself is prepared by the reaction of sec-butanol with phosgene at low temperatures. nih.gov It is a reactive chemical intermediate that must be handled with care due to its sensitivity to moisture and heat. nih.govbasf.com

Strategies for derivatization and structural modification of this compound

Once synthesized, this compound can be further modified at several positions to generate a library of related compounds. These modifications can target the benzimidazole ring system or the carbamate functionality.

The benzimidazole ring offers two main sites for modification: the N-1 nitrogen atom and the C-5/C-6 positions on the benzene (B151609) ring.

N-1 Alkylation: The N-1 proton of the benzimidazole ring is acidic and can be removed by a base, allowing for N-alkylation. The reaction of this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) or DMF affords the corresponding N-1 substituted derivative. nih.govnih.govresearchgate.net This is a robust method for introducing a wide variety of substituents at this position.

C-5/C-6 Substitution: Introducing substituents directly onto the benzene portion of a pre-formed benzimidazole via electrophilic aromatic substitution can be challenging due to regioselectivity issues. A more effective strategy is to begin the synthesis with an already substituted o-phenylenediamine. For example, using 4-bromo-1,2-phenylenediamine or 4-nitro-1,2-phenylenediamine in the synthetic routes described in section 2.2 would yield Butan-2-yl 5-bromo-1H-benzimidazol-2-ylcarbamate or its 5-nitro analogue, respectively. The functional groups on the ring can then be used for further chemical transformations, such as cross-coupling reactions on the bromo-derivative or reduction of the nitro-group to an amine. nih.gov

| Modification Type | Position(s) | Reagents and Conditions | Resulting Structure | Reference(s) |

| N-Alkylation | N-1 | Alkyl halide, K₂CO₃, DMF or ACN | N-Alkyl-butan-2-yl-benzimidazol-2-ylcarbamate | nih.gov, |

| C-5/C-6 Substitution | C-5 and C-6 | Use of substituted o-phenylenediamine (e.g., 4-nitro-, 4-halo-, 4-methyl-) in the initial synthesis | 5-Substituted-butan-2-yl-benzimidazol-2-ylcarbamate | nih.gov, |

The carbamate group itself can be chemically altered, primarily through the transformation of the ester portion.

Transesterification: One of the most direct methods to modify the ester is through transesterification. nih.gov By heating a different benzimidazole carbamate, such as the readily available methyl ester (Carbendazim), in a large excess of butan-2-ol, often with an acid or base catalyst, the methyl group can be exchanged for the butan-2-yl group. Conversely, heating this compound with a different alcohol (e.g., propanol) could yield the propyl ester. The efficiency of this reaction can be influenced by the steric hindrance of the alcohol; secondary alcohols like butan-2-ol may react more slowly than primary alcohols. researchgate.net Tin-catalyzed transcarbamoylation reactions have also been reported as an efficient method for synthesizing various carbamates from alcohols. organic-chemistry.org

The butan-2-yl group contains a stereocenter, meaning the target compound exists as a pair of enantiomers: (R)-Butan-2-yl 1H-benzimidazol-2-ylcarbamate and (S)-Butan-2-yl 1H-benzimidazol-2-ylcarbamate. A stereoselective synthesis aims to produce one of these isomers preferentially.

The most straightforward strategy is to employ a chiral precursor. Enantiomerically pure (R)-butan-2-ol and (S)-butan-2-ol are commercially available or can be synthesized using enzymatic methods. nih.gov The synthesis would proceed as follows:

An enantiomerically pure alcohol, for example, (S)-butan-2-ol , is reacted with phosgene or a phosgene equivalent to produce the corresponding chiral chloroformate, (S)-sec-butyl chloroformate . This reaction proceeds with retention of configuration at the chiral center.

The chiral (S)-sec-butyl chloroformate is then reacted with 2-aminobenzimidazole. The nucleophilic attack occurs at the carbonyl carbon of the chloroformate, which does not involve the chiral center of the sec-butyl group. nih.gov

This sequence yields the desired single enantiomer, (S)-Butan-2-yl 1H-benzimidazol-2-ylcarbamate , with high enantiomeric purity. The same process using (R)-butan-2-ol would yield the (R)-enantiomer. This approach ensures that the chirality is controlled from the outset of the synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of Butan 2 Yl 1h Benzimidazol 2 Ylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of Butan-2-yl 1H-benzimidazol-2-ylcarbamate by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments and their connectivity.

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons, while the ¹³C NMR spectrum identifies the different carbon atoms in the molecule. The chemical shifts for the benzimidazole (B57391) core are expected to be very similar to those of Carbendazim (B180503). The key difference lies in the signals corresponding to the butan-2-yl ester group.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzimidazole ring system. These typically appear as two multiplets in the downfield region (around 7.0-7.5 ppm). A broad singlet for the imidazole (B134444) N-H proton is also expected, though its chemical shift can be highly variable depending on solvent and concentration. The butan-2-yl group would produce a distinct set of signals in the upfield region: a methine (CH) proton appearing as a multiplet, a methylene (B1212753) (CH₂) group also as a multiplet, and two methyl (CH₃) groups, one appearing as a doublet and the other as a triplet.

¹³C NMR: The ¹³C NMR spectrum would display signals for the twelve unique carbon atoms. The carbamate (B1207046) carbonyl (C=O) carbon would appear significantly downfield. The carbons of the benzimidazole ring would resonate in the aromatic region (typically 110-150 ppm). mdpi.com The four carbons of the butan-2-yl group would be observed in the aliphatic region (typically 10-75 ppm). The spectrum of 2-methylbenzimidazole (B154957) in DMSO-d₆ shows seven distinct signals for the benzimidazole ring, indicating a non-symmetric structure due to the tautomeric equilibrium. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Benzimidazole and carbamate data are based on the analog Carbendazim. Butan-2-yl data are estimated.)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Benzimidazole H-4/H-7 | ~7.3 - 7.5 | m | ~115 / ~120 |

| Benzimidazole H-5/H-6 | ~7.1 - 7.2 | m | ~122 / ~122 |

| Benzimidazole C-2 | - | - | ~151 |

| Benzimidazole C-3a/C-7a | - | - | ~135 / ~142 |

| Carbamate C=O | - | - | ~154 |

| Butan-2-yl CH-O | ~4.8 | m | ~73 |

| Butan-2-yl CH₂ | ~1.6 | m | ~29 |

| Butan-2-yl CH₃ (doublet) | ~1.2 | d | ~19 |

| Butan-2-yl CH₃ (triplet) | ~0.9 | t | ~10 |

| Imidazole NH | ~11.5 (broad) | s | - |

Two-dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are crucial for confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons within the butan-2-yl group: the methine proton (CH-O) would show correlations to both the methylene (CH₂) protons and the adjacent methyl (CH₃) protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, confirming the assignments in Table 1. ugm.ac.id For example, it would show a cross-peak between the methine carbon signal at ~73 ppm and its attached proton at ~4.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range (2-3 bond) correlations between carbons and protons. It is invaluable for connecting the different fragments of the molecule. ugm.ac.id The most critical correlation would be from the methine proton of the butan-2-yl group (~4.8 ppm) to the carbamate carbonyl carbon (~154 ppm), which unambiguously links the ester group to the carbamate functionality. Other important correlations would exist from the aromatic protons to nearby carbons within the benzimidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This could be used to determine the preferred conformation of the butan-2-yl chain relative to the planar benzimidazole ring system by observing correlations between their respective protons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The spectra of this compound would be dominated by vibrations of the benzimidazole and carbamate groups.

Key expected absorption bands include:

N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the imidazole ring, often broadened due to hydrogen bonding. ekb.eg

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butan-2-yl group would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band between 1650-1720 cm⁻¹ is characteristic of the carbamate carbonyl group. For a related secondary amide, this band was observed around 1656 cm⁻¹. researchgate.net

C=N and C=C Stretching: These vibrations from the benzimidazole ring occur in the 1450-1620 cm⁻¹ region.

C-O Stretching: Bands corresponding to the C-O bonds of the carbamate ester are expected in the 1200-1300 cm⁻¹ range.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound (Data based on analysis of benzimidazole and carbendazim.) researchgate.netresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch (imidazole) | 3200 - 3500 | Medium, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2980 | Strong |

| C=O stretch (carbamate) | 1650 - 1720 | Strong |

| C=N / C=C stretch (ring) | 1450 - 1620 | Medium-Strong |

| C-O stretch (ester) | 1200 - 1300 | Strong |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

For this compound (C₁₂H₁₅N₃O₂), the calculated monoisotopic mass is approximately 233.1164 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

The electron ionization (EI-MS) fragmentation pattern is expected to show several characteristic pathways:

Molecular Ion Peak (M⁺): A peak at m/z 233 corresponding to the intact molecule.

Loss of the Butoxy Radical: Cleavage of the ester C-O bond could lead to the loss of a butoxy radical (•OC₄H₉), resulting in a fragment ion.

Loss of Butene: A McLafferty-type rearrangement could lead to the elimination of butene (C₄H₈), resulting in a fragment corresponding to the protonated benzimidazol-2-ylcarbamic acid.

Formation of Benzimidazole Core Ions: Fragmentation would likely lead to stable ions based on the benzimidazole structure, such as the ion at m/z 146 (benzimidazol-2-yl isocyanate) or m/z 132 (2-aminobenzimidazole).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The primary chromophore in this compound is the benzimidazole ring system.

The UV-Vis spectrum, likely recorded in a solvent such as methanol (B129727) or ethanol, is expected to be very similar to that of Carbendazim. Carbendazim exhibits absorption maxima at approximately 244, 281, and 287 nm. caymanchem.com These absorptions are attributed to π → π* electronic transitions within the conjugated benzimidazole system. ekb.eg The butan-2-yl group is an auxochrome and is not expected to significantly shift these absorption maxima.

X-ray Crystallography for Determination of Solid-State Molecular and Crystal Structures

X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and crystal packing.

While no crystal structure has been reported for this compound, analysis of related structures provides insight into its likely solid-state conformation. nih.gov For example, the crystal structure of 4-(1H-Benzimidazol-2-yl)benzonitrile reveals an essentially planar benzimidazole ring system. nih.gov A key feature in the crystal packing of such compounds is the formation of intermolecular N-H···N hydrogen bonds, which link molecules into chains or dimers. nih.govresearchgate.net

In the case of the title compound, the benzimidazole ring is expected to be planar. The crystal packing would likely be dominated by hydrogen bonds between the imidazole N-H of one molecule and the pyridinic nitrogen of a neighboring molecule. The flexible butan-2-yl group would pack in the crystal lattice in a way that minimizes steric hindrance while maximizing van der Waals interactions.

Table 3: Typical Crystallographic Data for a Benzimidazole Derivative (4-(1H-Benzimidazol-2-yl)benzonitrile) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2172 (10) |

| b (Å) | 11.818 (2) |

| c (Å) | 12.719 (2) |

| β (°) | 92.057 (7) |

| Volume (ų) | 1084.1 (3) |

| Z (Molecules per unit cell) | 4 |

Computational Chemistry and Molecular Modeling Investigations of Butan 2 Yl 1h Benzimidazol 2 Ylcarbamate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for electronic structure, charge distribution, and reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods provide detailed information about electronic structure, charge distribution, and molecular reactivity.

Electronic Structure and Reactivity Descriptors: Studies on the benzimidazole (B57391) scaffold and its carbamate (B1207046) derivatives consistently utilize DFT methods, such as B3LYP, to optimize molecular geometry and calculate electronic properties. nih.govresearchgate.net The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for determining chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. sru.ac.ir

For the benzimidazole-2-carbamate core, the HOMO is typically localized over the benzimidazole ring system, while the LUMO is distributed across the carbamate moiety and the imidazole (B134444) portion of the ring. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack. Reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can be calculated from these orbital energies to quantify the molecule's reactivity. sru.ac.ir For instance, a study on benomyl (B1667996), which contains the benzimidazole carbamate structure, used DFT to calculate an electrophilicity index (ω) of 2.08, suggesting it is a competent electrophile.

Charge Distribution and Molecular Electrostatic Potential (MEP): The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. nih.gov For benzimidazole derivatives, MEP analysis typically reveals negative potential (red and yellow regions) around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carbamate group, identifying them as sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atom on the imidazole nitrogen (N-H) shows a positive potential (blue region), indicating its role as a hydrogen bond donor. This charge landscape is critical for understanding how the molecule interacts with biological receptors.

A representative table of calculated electronic properties for a model compound, Carbendazim (B180503) (methyl 1H-benzimidazol-2-ylcarbamate), is shown below to illustrate typical values obtained through DFT calculations.

Table 1: Calculated Electronic Properties for Carbendazim (Model Compound)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical stability and reactivity; a larger gap suggests higher stability. |

| Electrophilicity Index (ω) | ~2.0 | Measures the propensity of a species to accept electrons. |

Note: Values are approximate and derived from typical DFT studies on benzimidazole carbamates for illustrative purposes.

Molecular Dynamics (MD) Simulations for conformational analysis, dynamics, and stability

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility, stability, and interactions with their environment, such as a protein binding pocket. nih.gov

Conformational Analysis and Dynamics: For Butan-2-yl 1H-benzimidazol-2-ylcarbamate, the butan-2-yl ester group introduces significant conformational flexibility compared to the simpler methyl ester of carbendazim. MD simulations can explore the rotational freedom around the ester linkage and the C-N bonds of the carbamate group, revealing the most populated and energetically favorable conformations in solution or within a binding site. Studies on related benzimidazole carbamate derivatives in complex with their biological target, β-tubulin, show that the ligand explores a range of conformations within the binding pocket but generally maintains key interactions. nih.govsemanticscholar.org

Stability of Ligand-Protein Complexes: MD simulations are extensively used to assess the stability of a ligand docked into a protein's active site. nih.govresearchgate.net By running simulations for tens to hundreds of nanoseconds, researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD trajectory over time suggests that the ligand remains securely bound in its predicted pose. nih.gov For benzimidazole carbamates docked into β-tubulin, MD simulations have been used to confirm the stability of the binding complex, showing that the ligand reaches equilibrium and maintains its key hydrogen bonding and hydrophobic interactions throughout the simulation. semanticscholar.org Such simulations are crucial for validating docking results and understanding the dynamic nature of the drug-receptor interaction.

Molecular Docking Studies to predict binding modes and affinities with putative biological targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.govsemanticscholar.org The primary biological target for benzimidazole-2-carbamate fungicides and anthelmintics is β-tubulin, where they inhibit microtubule polymerization. drugbank.com

Binding Mode Prediction: Docking studies consistently place benzimidazole-2-carbamate derivatives, including by extension this compound, into the colchicine (B1669291) binding site of β-tubulin. semanticscholar.orgresearchgate.net The binding is stabilized by a network of specific interactions:

Hydrogen Bonding: The carbamate moiety is crucial for binding. The N-H group of the carbamate typically forms a hydrogen bond with the backbone carbonyl of a key amino acid residue, while the carbonyl oxygen (C=O) of the carbamate can interact with other residues. semanticscholar.org

Hydrophobic Interactions: The planar benzimidazole ring fits into a hydrophobic pocket, forming π-π stacking and van der Waals interactions with surrounding aromatic and aliphatic residues.

Role of the Ester Group: The ester group (in this case, butan-2-yl) extends into a more solvent-exposed region of the pocket. The size and nature of this group can influence binding affinity. The bulkier butan-2-yl group, compared to a methyl group, may form additional hydrophobic contacts, potentially enhancing affinity, provided it does not introduce steric clashes.

Binding Affinity: Docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity. Lower scores typically indicate stronger binding. Studies on various benzimidazole carbamates show binding energies ranging from -7 to -9 kcal/mol for β-tubulin. semanticscholar.orgbohrium.com The specific affinity of this compound would depend on the balance between favorable hydrophobic interactions from the butyl group and any potential steric hindrance.

Table 2: Key Interacting Residues in the β-Tubulin Binding Site for Benzimidazole Carbamates

| Interaction Type | Key Residues (Typical) | Role in Binding |

|---|---|---|

| Hydrogen Bonding | Cys239, Gln136, Asn101 | Anchor the carbamate moiety in the binding pocket. |

| Hydrophobic/van der Waals | Val238, Leu248, Ala316, Val318 | Stabilize the benzimidazole ring and the ester group. |

| π-π Stacking | Phe200, Tyr224 | Provide stabilizing interactions with the aromatic benzimidazole ring. |

Note: Residue numbering can vary slightly depending on the tubulin isotype and species.

Natural Bond Orbital (NBO) analysis for hyperconjugative interactions and charge delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular bonding within a molecule. sapub.org It provides a detailed picture of the electron delocalization from filled (donor) to empty (acceptor) orbitals, which is quantified by the second-order perturbation stabilization energy, E(2).

Hyperconjugative Interactions and Stability: In the context of the benzimidazole-2-carbamate structure, NBO analysis reveals significant delocalization of electron density. researchgate.netacademicjournals.org Key interactions include:

Delocalization from the lone pairs of the nitrogen atoms (LP(N)) in the imidazole ring to the adjacent π* anti-bonding orbitals of the aromatic system.

Interactions involving the carbamate substituent, such as delocalization from the oxygen lone pairs (LP(O)) to the π*(C=O) orbital, which stabilizes the carbamate group.

Delocalization from the π-orbitals of the benzene (B151609) ring into the π*-orbitals of the fused imidazole ring, confirming the aromatic character and stability of the bicyclic system.

Table 3: Representative NBO Interactions for a Benzimidazole Core Structure

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | π* (C7=C8) | ~20-40 | Lone pair delocalization into the ring system. |

| π (C4-C9) | π* (C5-C6) | ~15-25 | π-conjugation within the benzene part of the ring. |

Note: Values are illustrative based on NBO analyses of related benzimidazole structures. LP = Lone Pair.

Exploration of Tautomerism and Conformational Landscape of the 1H-benzimidazol-2-ylcarbamate core and its butan-2-yl ester

The benzimidazole-2-carbamate scaffold can exist in different tautomeric and conformational forms, which can significantly impact its physicochemical properties and biological activity.

Tautomerism: The primary form of tautomerism in 1H-benzimidazole is annular tautomerism, involving the migration of the proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. encyclopedia.pub For this compound, this results in two potential tautomers. Furthermore, amide-imide tautomerism can occur within the carbamate side chain. Quantum chemical studies on carbendazim have explored the potential energy surface of these different tautomers, finding that the amide forms are generally more stable than the imide forms, though the energy differences can be subtle. researchgate.net The specific tautomer present can affect the molecule's hydrogen bonding capacity and thus its interaction with biological targets.

Conformational Landscape: The conformational flexibility arises from rotation around several key single bonds:

The bond connecting the benzimidazole ring to the carbamate nitrogen.

The N-C bond within the carbamate group.

The C-O bond of the ester.

Bonds within the butan-2-yl group.

Computational studies have shown that intramolecular hydrogen bonds can play a role in stabilizing certain conformations. nih.gov For example, a hydrogen bond can form between the benzimidazole N-H and the carbonyl oxygen of the carbamate. The presence of the chiral butan-2-yl group introduces additional diastereomeric possibilities and a more complex conformational landscape compared to achiral esters like methyl or ethyl carbamates. Exploring this landscape is crucial for identifying the bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to its target.

Investigation of Biological Activities and Mechanistic Pathways of Butan 2 Yl 1h Benzimidazol 2 Ylcarbamate

Anthelmintic Activity Studies of Benzimidazole (B57391) Carbamates

Benzimidazole carbamates are a well-established class of anthelmintic agents used in both human and veterinary medicine since the 1960s. nih.gov Their efficacy spans a broad spectrum of parasitic worms, including nematodes, cestodes, and flukes. nih.gov The primary mechanism of these compounds involves targeting fundamental cellular processes in the parasites, leading to their eventual demise.

In vitro assays for efficacy against helminth models

In vitro studies are crucial for determining the direct efficacy of anthelmintic compounds against parasites. For instance, novel (1H-benzimidazol-5(6)-yl)carboxamide derivatives, which are structurally related to the benzimidazole carbamate (B1207046) class, have been evaluated for their activity against Trichinella spiralis. nih.gov Similarly, other research has focused on the in vitro anthelmintic activity of newly synthesized 1H-benzimidazol-2-yl hydrazones against isolated Trichinella spiralis muscle larvae, demonstrating excellent efficacy. nih.gov These assays typically measure larval motility, survival, or development upon exposure to the compound, providing a quantitative measure of its anthelmintic potential.

Mechanistic investigations of tubulin binding and inhibition of microtubule polymerization

The principal mode of action for benzimidazole anthelmintics is their interaction with β-tubulin, a critical protein component of microtubules. nih.govwikipedia.org Microtubules are essential for a variety of vital cellular functions in helminths, including cell motility, maintenance of cellular structure, mitosis, and intracellular transport. nih.gov

Benzimidazole carbamates selectively bind to the β-tubulin of parasitic nematodes, inhibiting its polymerization into microtubules. wikipedia.org This disruption of microtubule assembly, while the natural process of depolymerization continues, leads to a breakdown of the cytoskeleton. nih.govurfu.ru This interference with the microtubule-dependent processes ultimately results in impaired glucose uptake, depletion of energy reserves, and paralysis, culminating in the death of the parasite. nih.gov The selective toxicity of these compounds is attributed to their much higher binding affinity for parasitic tubulin compared to mammalian tubulin. semanticscholar.org

Fungicidal Activity Studies of Benzimidazole Carbamates

Benzimidazole carbamates, such as Carbendazim (B180503) (the methyl analogue of Butan-2-yl 1H-benzimidazol-2-ylcarbamate), are systemic fungicides with a broad spectrum of activity against many economically important plant pathogens, including those from the Ascomycetes, Deuteromycetes, and Basidiomycetes groups. nih.govinchem.org They are used extensively in agriculture to control diseases in cereals, fruits, and vegetables. inchem.orgwikipedia.org

In vitro assays for growth inhibition against relevant fungal pathogens

The fungicidal efficacy of benzimidazole carbamates is routinely assessed through in vitro growth inhibition assays. In these tests, the compound is added to a growth medium, and the radial growth of fungal mycelia is measured over time. The results are often expressed as the EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%.

For example, studies on Carbendazim have determined its EC50 values against a wide range of fungal pathogens. Sensitive isolates of Ustilaginoidea virens, the cause of rice false smut, showed EC50 values ranging from 0.11 to 1.38 µg/mL. nih.gov Against Botryosphaeria dothidea, which causes apple white rot, sensitive isolates had EC50 values below 1.2 μg/ml. apsnet.org Similarly, for sensitive isolates of Fusarium graminearum, the cause of Fusarium head blight in wheat, EC50 values were between 0.08 to 0.98 μg ml-1. nih.govresearchgate.net However, the development of resistance is a significant issue, with resistant strains tolerating much higher concentrations. wikipedia.orgnih.govapsnet.orgnih.gov

Mechanistic investigations focusing on interference with cellular division and hyphal growth

The fungicidal mechanism of benzimidazole carbamates mirrors their anthelmintic action, primarily involving the disruption of microtubule functions. wikipedia.orgnih.gov The active compound binds to β-tubulin, a key protein in the formation of microtubules. nih.govnih.gov This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for mitosis (nuclear division). wikipedia.orgnih.gov

By disrupting microtubule assembly, the formation of the mitotic spindle is prevented, leading to an arrest of the cell cycle in the G2/M phase and a failure of chromosome segregation. urfu.ru This antimitotic effect halts cell division. nih.govnih.gov Consequently, vital fungal processes such as hyphal growth and germ tube elongation are inhibited, ultimately leading to the death of the fungus. nih.govapsnet.orgnih.gov Studies on Saccharomyces cerevisiae have shown that treatment with methyl benzimidazol-2-yl-carbamate (Carbendazim) results in the absence of cytoplasmic and spindle microtubules and an accumulation of cells unable to complete nuclear division. nih.gov

Antineoplastic Activity Studies of Benzimidazole Carbamates

The same mechanism that makes benzimidazole carbamates effective against fungi and helminths—tubulin inhibition—also gives them potential as antineoplastic (anticancer) agents. urfu.runih.gov Microtubules are a validated target for cancer chemotherapy, as they are crucial for the formation of the mitotic spindle in rapidly dividing cancer cells. nih.gov

Derivatives of benzimidazole have been investigated for their anticancer properties against various human cancer cell lines, including breast, colon, and liver cancer cells. nih.govnih.gov For example, methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate (BCar) has been shown to be significantly more sensitive to breast cancer cells than to normal mammary epithelial cells. nih.gov The disruption of microtubule polymerization by these compounds induces cell cycle arrest and can trigger cell death through mechanisms like apoptosis (programmed cell death) or mitotic catastrophe. urfu.runih.gov The potential for these compounds to overcome resistance to existing microtubule-targeting cancer drugs is an active area of research. nih.gov

In vitro cytotoxicity against various cancer cell lines

Derivatives of the benzimidazol-2-ylcarbamate class are widely recognized for their cytotoxic effects against a range of human cancer cell lines. urfu.ruresearchgate.net These compounds represent a significant area of research in the development of new antineoplastic agents. researchgate.netnih.gov

Studies on various analogs demonstrate potent activity. For instance, novel 6-substituted benzimidazole-2-carbamates have shown significant growth inhibition in in vitro assays against human malignant cell lines including A549 (lung), SK-MEL-2 (melanoma), COLO 205 (colon), and JURKAT (leukemia). jopcr.com Similarly, other synthesized benzimidazole derivatives have exhibited considerable cytotoxic effects against liver (HepG2), lung (A549), and breast (MCF-7) cancer cell lines. jksus.org In one study, a novel benzimidazole derivative, se-182, showed potent cytotoxic action against A549 and HepG2 cells with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org

Research on methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate (BCar), a related microtubule-disrupting agent, found that breast cancer cells are over ten times more sensitive to the compound than normal mammary epithelial cells. nih.gov This suggests a potentially wide therapeutic window for this class of molecules. nih.govnih.gov

Table 1: Example of In Vitro Cytotoxicity of a Novel Benzimidazole Derivative (se-182) Against Human Cancer Cell Lines

This table presents data for a related benzimidazole compound to illustrate the typical cytotoxic potential of the chemical class.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Liver Carcinoma | 15.58 jksus.org |

| A549 | Lung Carcinoma | 15.80 jksus.org |

| DLD-1 | Colorectal Adenocarcinoma | >25 jksus.org |

| MCF-7 | Breast Adenocarcinoma | >25 jksus.org |

Mechanistic investigations into microtubule disruption and mitotic spindle poisoning

The primary mechanism of action for the anticancer activity of benzimidazol-2-ylcarbamates is the disruption of microtubule dynamics, which is crucial for cell division. urfu.ru This class of compounds is known to interfere with the function of tubulin, the protein subunit that polymerizes to form microtubules. industrialchemicals.gov.au

Mechanistic studies have revealed that these compounds bind to β-tubulin, inhibiting its polymerization into microtubules. urfu.ruresearchgate.net This action prevents the proper formation of the mitotic spindle, a structure essential for the accurate segregation of chromosomes during mitosis. industrialchemicals.gov.aunih.gov The binding site for many benzimidazole carbamates has been identified as the colchicine (B1669291) binding site on β-tubulin, which is distinct from the binding sites of other major microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids. nih.govresearchgate.netsemanticscholar.org

The inhibition of microtubule assembly leads to a cascade of cellular events. Cells are arrested in the G2/M phase of the cell cycle, as they cannot pass the mitotic checkpoint. urfu.ru This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, and in some cases, mitotic catastrophe, leading to the elimination of the cancerous cells. urfu.runih.govnih.gov This targeted disruption of the cytoskeleton in proliferating cells is a hallmark of their antineoplastic effect. urfu.ru

Other Potential Biological Activities of this compound (e.g., antibacterial, anti-inflammatory)

Beyond their well-documented anticancer and anthelmintic effects, various derivatives of the benzimidazole scaffold have been investigated for a range of other potential therapeutic applications, including antibacterial, antifungal, and anti-inflammatory activities. researchgate.netsemanticscholar.org

Antibacterial and Antifungal Activity: Numerous studies have focused on synthesizing novel benzimidazole derivatives to combat pathogenic microbes. nih.gov Some compounds have demonstrated significant in vitro antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govnih.gov The core structure, particularly carbendazim (methyl 1H-benzimidazol-2-ylcarbamate), is a well-established fungicide used to control a variety of fungal pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. researchgate.netnih.gov

Anti-inflammatory and Antioxidant Activity: Research has also explored the anti-inflammatory potential of this chemical class. Amino acid conjugates of 2-mercaptobenzimidazole, a related structure, were found to possess anti-inflammatory and analgesic properties with an improved toxicity profile. semanticscholar.org Furthermore, certain 1H-benzimidazol-2-yl hydrazone derivatives have been identified as potent radical scavengers, indicating a combined antioxidant and antiparasitic potential that could be beneficial in treating diseases where oxidative stress is a contributing factor. nih.govnih.gov

In vitro evaluations and target identification for novel biological effects

The exploration of novel biological activities for benzimidazole derivatives involves in vitro screening and efforts to identify specific molecular targets. The primary and most studied target for the anticancer and anthelmintic effects of the benzimidazol-2-ylcarbamate family is β-tubulin. urfu.runih.gov The differential binding affinity to tubulin isoforms in target organisms versus host cells often explains the selectivity of these compounds. semanticscholar.orgnih.gov

For other biological effects, different targets have been proposed. In the context of antibacterial action, some benzimidazole derivatives have been designed and optimized as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in bacteria. researchgate.net To understand the pharmacokinetics and potential for systemic effects, the interaction of novel benzimidazole compounds with serum albumin, the main carrier protein in the blood, has been evaluated. nih.gov For antioxidant effects, target identification involves assessing the ability of these compounds to scavenge various free radicals and protect against oxidative damage to biologically relevant molecules like lipids and DNA. nih.gov These diverse in vitro evaluations are crucial for uncovering new therapeutic applications and understanding the full biological potential of the benzimidazole scaffold.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Butan 2 Yl 1h Benzimidazol 2 Ylcarbamate and Its Analogs

Analysis of the influence of substituents on the benzimidazole (B57391) core on biological efficacy and selectivity.

Substitutions on the benzimidazole nucleus, particularly at the N1, C5, and C6 positions, have a profound impact on the biological profile of benzimidazole carbamates. These modifications can modulate the compound's interaction with its biological target, as well as its pharmacokinetic properties.

The N1 position of the benzimidazole ring is a key site for modification. While butan-2-yl 1H-benzimidazol-2-ylcarbamate is unsubstituted at this position, studies on related benzimidazole derivatives have shown that the introduction of alkyl groups at N1 can significantly enhance anti-inflammatory activity. For instance, in a series of methanesulphonamido-benzimidazoles, compounds with n-butyl, n-pentyl, and n-hexyl substituents at the N1 position demonstrated superior anti-inflammatory effects compared to standard drugs. mdpi.com This suggests that strategic substitution at the N1 position could be a viable approach to modulate the biological activity of this compound. The NH group at this position is also known to have both acidic and basic properties and can undergo tautomerization, which can influence ligand-receptor interactions. nih.gov

The C5 and C6 positions of the benzimidazole ring are also critical for biological activity. The nature of the substituent at the 5'-position has been shown to be directly related to the anthelmintic activity of methyl benzimidazole-2-carbamates. nih.gov Compounds with an aryl or alkyl substituent at this position, linked through a carbon, sulfur, or oxygen atom, tend to be more potent. nih.gov In a study of alkyl 5(6)-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates, specific substitutions at the C5(6) position led to 100% elimination of the tapeworm Hymenolepis nana and also exhibited activity against filarial worms. nih.gov Furthermore, for anti-inflammatory and CDK-inhibitory activities, the C5 position plays a crucial role; a nitro group at C5 resulted in pronounced activity, whereas an amino or methyl group led to a complete loss of activity. nih.gov

| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| N1 | n-Butyl, n-Pentyl, n-Hexyl | Enhanced anti-inflammatory activity in methanesulphonamido-benzimidazoles. | mdpi.com |

| C5 | Nitro group | Pronounced anti-inflammatory and CDK-inhibitory activity. | nih.gov |

| C5 | Amino or Methyl group | Complete loss of anti-inflammatory and CDK-inhibitory activity. | nih.gov |

| C5(6) | Aryl or Alkyl group (linked by C, S, or O) | Potent anthelmintic activity against Trichinella spiralis. | nih.gov |

| C5(6) | 4-Benzoylpiperazin-1-yl | 100% elimination of Hymenolepis nana. | nih.gov |

| C5(6) | 4-[(Diethylamino)carbonyl]piperazin-1-yl | Activity against microfilariae and adult worms of Litomosoides carinii. | nih.gov |

Elucidation of the role of the carbamate (B1207046) moiety and the butan-2-yl ester group in binding affinity, potency, and target specificity.

The carbamate group at the C2 position of the benzimidazole ring is a cornerstone of the biological activity of this class of compounds. It is widely recognized for its role in binding to the target protein, tubulin, thereby inhibiting its polymerization. nih.govsemanticscholar.org Structure-activity relationship studies have revealed that a carbamate at the C2 position leads to better activity against VEGFR-2 compared to other substituents. acs.orgnih.gov The carbamate moiety's ability to act as a hydrogen bond donor is a key feature in its interaction with biological targets. nih.gov

The ester group attached to the carbamate is also a significant determinant of the compound's potency and pharmacokinetic profile. While many clinically used benzimidazole carbamates are methyl esters, such as mebendazole (B1676124) and albendazole (B1665689), the butan-2-yl ester in this compound represents a variation that can influence its properties. The size and nature of this alkyl group can affect the compound's solubility, metabolic stability, and binding affinity to the target. A series of alkyl-(5-acyl-1-H-benzimidazol-2-yl)-carbamates have been shown to possess potent anthelmintic activity. nih.gov The reversible conversion of benomyl (B1667996), which has a butylcarbamoyl group at the N1 position, to carbendazim (B180503) (methyl 2-benzimidazolecarbamate) and butyl isocyanate highlights the potential for the alkyl group to influence the compound's reactivity and potential as a prodrug. acs.org

| Structural Feature | Role in Biological Activity | Target Interaction | Reference |

|---|---|---|---|

| C2-Carbamate Moiety | Essential for tubulin polymerization inhibition and VEGFR-2 antagonism. | Acts as a hydrogen bond donor. Binds to tubulin. | nih.govsemanticscholar.orgacs.orgnih.govnih.gov |

| Alkyl Ester Group (general) | Modulates anthelmintic potency, solubility, and metabolic stability. | Influences binding affinity to the target protein. | nih.gov |

| Butan-2-yl Ester Group | Specific contribution to pharmacokinetic and pharmacodynamic properties. | Potentially influences binding pocket interactions and metabolic pathways. | N/A |

Development of pharmacophore models based on diverse benzimidazole carbamate structures for targeted biological activities.

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For benzimidazole carbamates, pharmacophore models have been developed to understand their interaction with various biological targets, most notably tubulin.

Based on 3D-QSAR and molecular docking studies of various benzimidazole derivatives, a general pharmacophore model for tubulin inhibitors can be proposed. This model typically includes a hydrogen bond donor feature corresponding to the NH of the benzimidazole ring and the NH of the carbamate. nih.gov The carbamate's carbonyl oxygen often acts as a hydrogen bond acceptor. The benzimidazole ring itself provides a critical hydrophobic or aromatic interaction within the binding site. Docking studies of benzimidazole-2-carbamates into different tubulin isotypes have further refined these models, highlighting key amino acid residues involved in the binding and helping to explain isotype selectivity. nih.gov The steric bulk and electronic properties of substituents on the benzimidazole ring are also crucial components of the pharmacophore, defining regions where bulk is favored or disfavored.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Donor | Benzimidazole N-H, Carbamate N-H | Hydrogen bonding with receptor amino acids. | nih.gov |

| Hydrogen Bond Acceptor | Carbamate C=O | Hydrogen bonding with receptor amino acids. | nih.gov |

| Aromatic/Hydrophobic Region | Benzimidazole ring system | π-π stacking or hydrophobic interactions. | nih.gov |

| Steric/Electronic Features | Substituents on the benzimidazole ring and the ester group | Defining the shape and electronic complementarity with the binding pocket. | nih.govnih.gov |

Correlation between quantum chemical parameters, conformational features, and observed biological outcomes.

The biological activity of this compound is also governed by its electronic and conformational properties. Quantum chemical calculations and conformational analysis provide insights into how these features correlate with the observed biological outcomes.

Quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, are important for understanding the reactivity and stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity, which can be correlated with greater biological activity. The distribution of electron density, as represented by molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are prone to electrophilic or nucleophilic attack, which is crucial for ligand-receptor interactions.

Conformationally, the benzimidazole ring is nearly planar, which facilitates stacking interactions with aromatic residues in the binding pocket of target proteins. nih.gov The carbamate moiety, however, imposes some conformational restrictions due to the partial double bond character of the C-N bond. The dihedral angles around this bond determine the relative orientation of the benzimidazole core and the butan-2-yl ester group, which can significantly impact the molecule's ability to fit into the binding site. Detailed 2D NMR studies on related benzimidazole derivatives have been instrumental in confirming their solid-state and solution-phase conformations. nih.gov

| Parameter | Description | Influence on Biological Activity | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | The difference in energy between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often correlates with higher chemical reactivity and potentially greater biological activity. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Represents the charge distribution and identifies electrophilic and nucleophilic sites. | Guides the non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) with the biological target. | N/A |

| Benzimidazole Ring Planarity | The degree to which the atoms of the benzimidazole ring lie in the same plane. | Facilitates π-π stacking interactions with aromatic amino acid residues in the binding site. | nih.gov |

| Carbamate Dihedral Angles | The rotational angles around the bonds of the carbamate linker. | Determines the overall 3D shape of the molecule and its fit within the binding pocket of the target protein. | nih.gov |

Advanced Research Methodologies and Future Directions for Butan 2 Yl 1h Benzimidazol 2 Ylcarbamate Research

In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies in relevant non-human biological systems

Understanding the ADME profile of a compound is fundamental to its development. For Butan-2-yl 1H-benzimidazol-2-ylcarbamate, future research should prioritize in vitro studies using non-human biological systems to build a foundational pharmacokinetic profile.

Absorption and Distribution: Studies on related benzimidazoles like mebendazole (B1676124) (MBZ) and albendazole (B1665689) (ABZ) have highlighted their poor aqueous solubility, which negatively impacts oral bioavailability. nih.govacs.org Future work on this compound should involve solubility and permeability assays (e.g., using Caco-2 cell monolayers) to predict its absorption characteristics. Distribution studies using plasma protein binding assays in relevant animal species (e.g., bovine, ovine) would elucidate the extent to which the compound is bound to plasma proteins, affecting its availability to target tissues.

Metabolism: The metabolism of benzimidazole (B57391) carbamates is a critical determinant of their efficacy and potential toxicity. The primary metabolic pathways for compounds like fenbendazole (B1672488) involve oxidation and hydrolysis. iiarjournals.org For this compound, in vitro metabolism studies should be conducted using liver microsomes or hepatocytes from relevant species (e.g., livestock, poultry). These studies would identify the primary metabolites, the cytochrome P450 (CYP) enzymes responsible for their formation, and potential species-specific differences in metabolic pathways. researchgate.net For instance, carbendazim (B180503) is itself a metabolite of other fungicides like benomyl (B1667996) and thiophanate-methyl, a conversion that occurs in both soil and animals. wikipedia.org Investigating whether the butan-2-yl ester of the title compound is hydrolyzed to a core benzimidazole carbamate (B1207046) structure will be a key area of inquiry.

Investigations into enzymatic degradation and bioremediation potential

The environmental fate of benzimidazole compounds is of significant interest, and microbial degradation is a primary route of dissipation. wikipedia.org Research into the enzymatic degradation of this compound would be crucial for understanding its environmental persistence and for developing potential bioremediation strategies.

Extensive research on the fungicide carbendazim (methyl 2-benzimidazolecarbamate) provides a blueprint for these investigations. Numerous microbial species have been identified that can degrade carbendazim, often using it as a source of carbon and nitrogen. nih.govfrontiersin.org A key initial step in its degradation is the hydrolysis of the carbamate ester bond to form 2-aminobenzimidazole (B67599) (2-AB), a less toxic metabolite. frontiersin.org

Future studies on this compound should aim to:

Isolate and identify microorganisms from contaminated soil or water capable of degrading the compound. Studies have successfully used enrichment cultures to find potent degraders. researchgate.net

Characterize the degradation pathway using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify intermediate and final metabolites. This would determine if hydrolysis of the butan-2-yl ester is the primary initial step.

Identify and clone the responsible enzymes. Research on carbendazim has identified specific hydrolases and esterases, such as MheI and CbmA, that catalyze the breakdown of the molecule. frontiersin.orgresearchgate.net Similar enzymatic studies would be vital for understanding the degradation of this compound.

The table below lists microorganisms and enzymes known to be involved in the degradation of the related compound, carbendazim, which could serve as starting points for investigating the bioremediation of this compound.

| Microorganism | Enzyme(s) Involved | Degradation Efficiency | Reference |

| Bacillus velezensis HY-3479 | Carbendazim-degrading enzyme (mheI, hdx) | 87.19% degradation in 48 hours with NH4NO3 supplement | nih.govresearchgate.netresearchgate.net |

| Streptomyces albogriseolus & Brevibacillus borstelensis (consortium) | Not specified | ~98% reduction in 20 hours | nih.govingentaconnect.comscite.ai |

| Pseudomonas sp. | Not specified | Up to 91% degradation | nih.gov |

| Nocardioides sp. SG-4G | Carbendazim-hydrolyzing esterase | Efficient mineralization | researchgate.net |

| Aspergillus niger | Oxidoreductases, Hydrolases | Not quantified | nih.gov |

| Rhodococcus sp. | Not specified | Forms 2-Aminobenzimidazole | ingentaconnect.com |

Rational design and synthesis of novel derivatives with improved efficacy, selectivity, or modified biological profiles

Rational drug design offers a powerful approach to optimize the properties of a lead compound like this compound. By synthesizing novel derivatives, it is possible to enhance therapeutic efficacy, improve selectivity towards the target organism over the host, and modify the compound's biological profile. researchgate.net

Synthetic strategies could focus on several key areas:

Modification of the Carbamate Side Chain: The ester group of the carbamate is a key site for modification. The existing butan-2-yl group could be replaced with other alkyl or aryl groups to alter solubility, metabolic stability, and binding affinity to the target protein (β-tubulin). For example, synthesizing a series of linear and branched alkyl esters could systematically probe the effects of sterics and lipophilicity.

Substitution on the Benzimidazole Ring: The 5- and 6-positions of the benzimidazole ring are common sites for substitution. Introducing various functional groups (e.g., halogens, nitro groups, heterocyclic rings) can significantly impact activity. tubitak.gov.tr For instance, the synthesis of 5(6)-fluoro-6(5)-substituted heterocyclic benzimidazole carbamates has been explored to evaluate antifungal activity. tubitak.gov.trresearchgate.net

Hybrid Molecules: A more advanced strategy involves creating hybrid molecules by linking the benzimidazole carbamate scaffold to other pharmacophores. This approach has been used to develop benzimidazole-triazole hybrids as multi-target anticancer agents. nih.govnih.gov A similar strategy could be employed to design hybrids with enhanced anthelmintic or antifungal spectrum and potency.

The synthesis of these new derivatives would typically involve the reaction of the appropriate o-phenylenediamine (B120857) precursor with a cyclizing agent like 1,3-dicarbomethoxy-S-methyl-isothiourea to form the benzimidazole carbamate core. tubitak.gov.tr

Studies on the development of resistance mechanisms in target organisms and strategies for overcoming resistance

Widespread use of benzimidazole anthelmintics has led to the development of significant resistance in target parasites, particularly gastrointestinal nematodes. nih.govresearchgate.net Understanding these resistance mechanisms is critical for the sustainable use of any new benzimidazole compound and for developing strategies to mitigate resistance.

Mechanism of Resistance: The primary mechanism of action for benzimidazoles is the inhibition of microtubule polymerization by binding to the protein β-tubulin. wikipedia.orgnih.gov Resistance is definitively linked to specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene, which reduce the binding affinity of the drug. nih.govresearchgate.net

Future research on this compound should include:

In vitro selection studies: Exposing susceptible parasite populations (e.g., Haemonchus contortus) to increasing concentrations of the compound to select for resistant individuals.

Genotyping of resistant organisms: Sequencing the β-tubulin genes of resistant parasites to identify specific mutations associated with resistance to this compound. This would determine if it shares cross-resistance with other benzimidazoles.

Quantitative fitness assays: Using model organisms like Caenorhabditis elegans with engineered resistance alleles to measure the fitness cost associated with each mutation, which can influence how quickly resistance spreads in a population. nih.gov

The table below summarizes key β-tubulin mutations known to confer benzimidazole resistance in nematodes.

| Mutation | Codon Position | Effect on Resistance | Reference |

| F200Y (Phenylalanine → Tyrosine) | 200 | Common mutation conferring resistance. | nih.govnih.gov |

| E198A (Glutamic Acid → Alanine) | 198 | Confers strong resistance, often in combination with susceptible codon 200. | researchgate.netnih.gov |

| F167Y (Phenylalanine → Tyrosine) | 167 | Correlated with resistance. | nih.gov |

| E198L/V/K/I (Glutamic Acid → Leucine/Valine/Lysine/Isoleucine) | 198 | Other resistance-conferring substitutions identified at this position. | nih.gov |

Strategies for Overcoming Resistance: Research should also explore strategies to combat resistance, such as using combination therapies where this compound is co-administered with a drug from a different anthelmintic class (e.g., a macrocyclic lactone or levamisole). msdvetmanual.comnih.gov This approach can delay the selection for resistant parasites.

Application of advanced bioinformatics and cheminformatics tools for target identification and lead optimization

Computational tools are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. researchgate.netnih.gov For this compound and its derivatives, bioinformatics and cheminformatics can be applied throughout the research pipeline.

Target Identification and Interaction Analysis:

Molecular Docking: This technique can be used to predict the binding pose of this compound and its novel derivatives within the β-tubulin binding site of various target organisms. nih.govresearchgate.net Docking studies can help rationalize structure-activity relationships (SAR) and guide the design of new analogues with improved binding affinity. For instance, docking has been used to explore the binding of benzimidazoles to other targets like VEGFR-2 in cancer research, showing the versatility of the scaffold. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the drug-receptor complex over time, revealing key interactions and the dynamic behavior of the compound in the binding pocket. researchgate.netresearchgate.net

Lead Optimization:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov By building a QSAR model for a library of newly synthesized derivatives of this compound, researchers can identify key molecular descriptors (e.g., mass, topological properties, bond counts) that correlate with efficacy. nih.gov This information can then be used to predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates.

ADMET Prediction: In silico tools can predict the ADME and toxicity profiles of designed compounds. bohrium.com These models can assess properties like oral bioavailability, metabolic stability, and potential toxicological flags early in the design process, reducing the time and cost associated with experimental testing. researchgate.net

By integrating these advanced computational and experimental methodologies, a comprehensive understanding of this compound can be achieved, paving the way for its potential development and application.

Q & A

Q. What are the recommended synthetic routes for Butan-2-yl 1H-benzimidazol-2-ylcarbamate?

The synthesis typically involves the reaction of 1H-benzimidazol-2-amine with a chloroformate derivative (e.g., butan-2-yl chloroformate) under anhydrous conditions. A two-step protocol is often employed:

- Step 1 : Activation of the benzimidazole amine group using a base (e.g., triethylamine) in a polar aprotic solvent (e.g., THF or DMF).

- Step 2 : Nucleophilic substitution with the chloroformate at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Key intermediates should be characterized by -NMR and IR spectroscopy to confirm carbamate bond formation .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts. Avoid static discharge by grounding equipment .

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C. Desiccants (e.g., silica gel) should be added to prevent hydrolysis. Monitor for discoloration or precipitate formation, which may indicate degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- -NMR : Confirm the presence of the butan-2-yl group (e.g., doublet for chiral center protons) and benzimidazole aromatic protons.

- IR Spectroscopy : Identify carbamate C=O stretching (~1700 cm) and N-H bending (~1550 cm).

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. For crystalline derivatives, single-crystal X-ray diffraction (as in related benzimidazole structures) can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Design a kinetic study using:

- Buffer Solutions : Test pH-dependent hydrolysis (e.g., pH 2.0, 7.4, 9.0) at 37°C.

- Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) or LC-MS to quantify degradation products (e.g., benzimidazol-2-amine).

- Mechanistic Insight : Compare activation energy () via Arrhenius plots. Advanced studies may employ -labeling to track hydrolysis pathways .

Q. What computational methods are suitable for predicting the reactivity of this carbamate in biological systems?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the carbamate C–O bond to predict hydrolysis rates.

- Molecular Dynamics (MD) : Simulate interactions with enzymatic active sites (e.g., esterases) using software like GROMACS.

- Docking Studies : Use AutoDock Vina to model binding affinity to biological targets (e.g., microtubules, if applicable). Validate with experimental IC data from enzyme inhibition assays .

Q. How can contradictory data on the compound’s solubility be resolved?

- Method Optimization : Perform parallel solubility tests in DMSO, PBS, and ethanol using nephelometry vs. UV-Vis quantification.

- Temperature Control : Ensure consistency (e.g., 25°C ± 0.5°C) and use saturating solute concentrations.

- Co-solvent Systems : Explore cyclodextrin inclusion complexes or micellar encapsulation to enhance aqueous solubility. Publish detailed protocols to standardize future studies .

Q. What strategies mitigate interference from degradation products in analytical assays?

- Chromatographic Separation : Optimize HPLC gradients (e.g., 5–95% acetonitrile over 20 min) to resolve parent compound from hydrolytic byproducts.

- Derivatization : Use trifluoroacetic anhydride to stabilize amine degradation products for GC-MS analysis.

- Stability-Indicating Methods : Validate assays per ICH guidelines (precision, accuracy, LOD/LOQ) under forced degradation conditions (heat, light, pH extremes) .

Methodological Notes

- Safety Compliance : Always reference Safety Data Sheets (SDS) for hazard mitigation, even if the compound is classified as low-risk .

- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs, LC-MS chromatograms) in open-access repositories to address reproducibility crises .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.